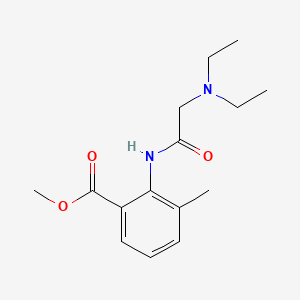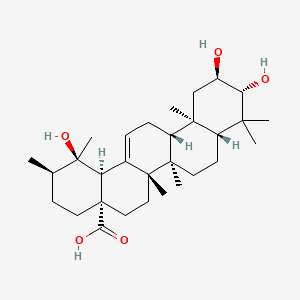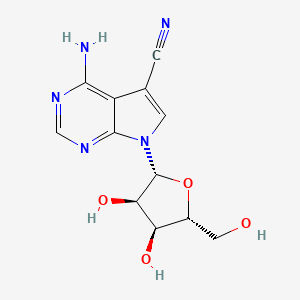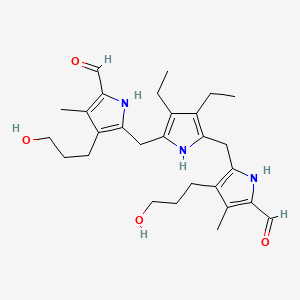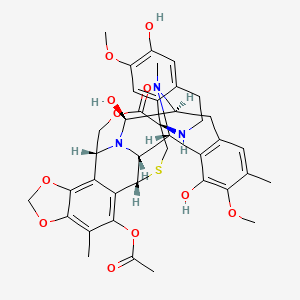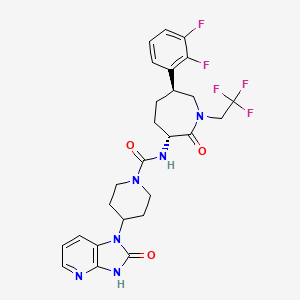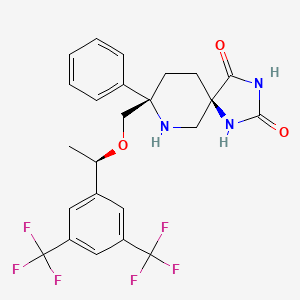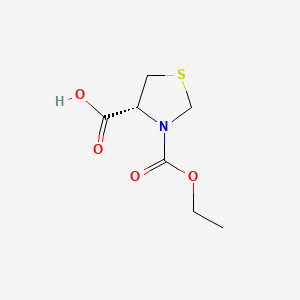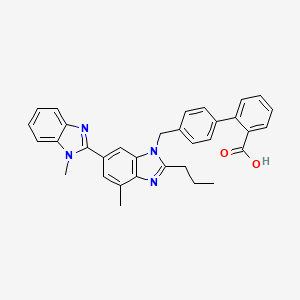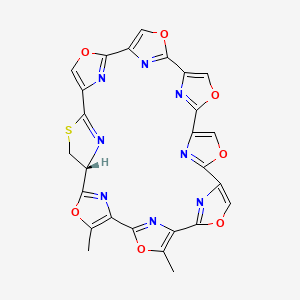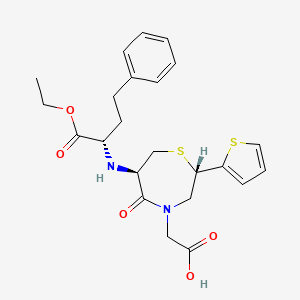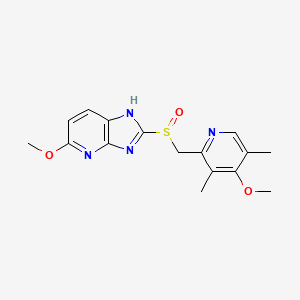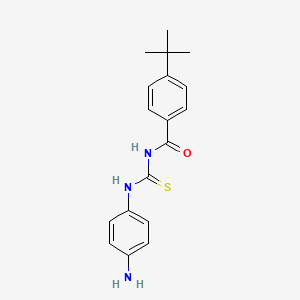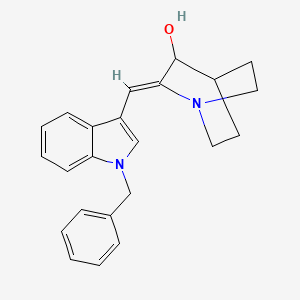
VJ115
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VJ115 is a novel chemical entity known for its ability to inhibit the enzyme ENOX1, a NADH oxidaseThe inhibition of ENOX1 by this compound can lead to enhanced apoptosis in tumor vasculature, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of VJ115 involves the preparation of (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol. The synthetic route typically includes the following steps:
Formation of the indole derivative: This involves the reaction of indole with benzyl chloride to form 1-benzylindole.
Condensation reaction: The 1-benzylindole is then reacted with an appropriate aldehyde to form the indolylmethylene intermediate.
Cyclization: The intermediate undergoes cyclization to form the azabicyclo compound.
Chemical Reactions Analysis
VJ115 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VJ115 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of NADH oxidase ENOX1 and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of ENOX1 in endothelial cell function and angiogenesis.
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor-mediated neo-angiogenesis and enhance apoptosis in tumor vasculature.
Industry: While its industrial applications are still under exploration, this compound’s unique properties make it a candidate for developing new therapeutic agents
Mechanism of Action
The mechanism of action of VJ115 involves the inhibition of the enzyme ENOX1, a NADH oxidase. By inhibiting ENOX1, this compound disrupts the regulation of intracellular NADH concentrations, leading to alterations in cytoskeletal reorganization and angiogenesis. This inhibition results in the suppression of endothelial cell migration and the formation of tubule-like structures, ultimately impairing tumor-driven neo-angiogenesis .
Comparison with Similar Compounds
VJ115 is unique in its specific inhibition of ENOX1. Similar compounds that target NADH oxidase enzymes include:
Apocynin: An inhibitor of NADPH oxidase, used in research to study oxidative stress.
DPI (Diphenyleneiodonium): A general inhibitor of flavoprotein dehydrogenases, including NADPH oxidase.
VAS2870: A specific inhibitor of NADPH oxidase.
Compared to these compounds, this compound’s specificity for ENOX1 and its ability to enhance apoptosis in tumor vasculature make it a distinctive and valuable tool in cancer research .
Properties
Molecular Formula |
C23H24N2O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2Z)-2-[(1-benzylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14- |
InChI Key |
QSSJQRUIQVSAQK-HMAPJEAMSA-N |
SMILES |
C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VJ115, VJ 115, VJ-115 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


